N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
The compound N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide features a dihydropyrimidinone core substituted at positions 2 and 5. The 2-position contains a thioethyl group linked to a 4-methoxyphenylacetamide moiety, while the 5-position is functionalized with a 3,4-difluorobenzamide group. This structure combines electron-withdrawing (fluorine, carbonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
888426-39-9 |
|---|---|
Molecular Formula |
C20H17F2N5O4S |
Molecular Weight |
461.44 |
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
FNLJIMMURIPQPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with significant potential in various biological applications. Its structure integrates elements of benzamide and pyrimidine, which have been associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
1. Chemical Structure and Properties
The compound has the following molecular formula: C20H19N5O4S, with a molecular weight of approximately 425.46 g/mol. Its intricate structure allows for interactions with various biological targets, which is crucial for its therapeutic potential.
2. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against several pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibited growth |
| Staphylococcus aureus | Significant antimicrobial effect |
| Candida albicans | Effective antifungal activity |
The presence of the methoxy group at position 4 of the phenyl ring enhances its antimicrobial efficacy . The compound's mechanism appears to involve binding to specific enzymes or receptors, altering their activity and leading to cell death in susceptible organisms.
3. Anticancer Properties
The compound has been studied for its anticancer potential, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound could be developed as targeted therapies for various cancers.
4. Enzyme Inhibition
This compound has shown promising results as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The mechanism involves covalent modification of the enzyme, leading to irreversible inhibition . This property positions the compound as a potential therapeutic agent for treating autoimmune and inflammatory disorders.
5. Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing a thiouracil nucleus exhibited significant antibacterial and antifungal activities against various strains .
- Antitumor Activity : Research on pyrimidine derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models . The presence of specific substituents was essential for enhancing their anticancer properties.
- Mechanism-Based Inhibition : Studies on MPO inhibitors revealed that certain structural features contribute to selective inhibition over other peroxidases, indicating a potential pathway for drug development targeting inflammatory conditions .
6. Conclusion
This compound is a promising compound with multifaceted biological activities. Its effectiveness as an antimicrobial agent, anticancer drug candidate, and enzyme inhibitor underscores its potential in therapeutic applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Scientific Research Applications
Structural Formula
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial strains and fungi. For example:
| Compound | Target Organism | Activity | MIC Value (µM) |
|---|---|---|---|
| N-(4-amino...) | Staphylococcus aureus | Bactericidal | 66 |
| N-(4-amino...) | Escherichia coli | Moderate Activity | Not specified |
| N-(4-amino...) | Candida albicans | Antifungal | Not specified |
The presence of the pyrimidine nucleus has been linked to enhanced antimicrobial activity due to its ability to interfere with microbial metabolism .
Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to apoptosis in cancer cells. A study demonstrated that derivatives of this compound effectively triggered apoptosis in breast cancer cells by targeting both DNA and CDK pathways .
Structure-Activity Relationship (SAR)
A detailed SAR study has revealed that modifications at specific positions on the pyrimidine ring can significantly influence the biological activity of the compound. For instance, substituents like methoxy groups at particular positions enhance its antimicrobial and anticancer efficacy .
Case Study 1: Antimicrobial Efficacy
In a controlled study, N-(4-amino...) was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity with an MIC value of 66 µM against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cancer Cell Apoptosis
A recent investigation focused on the effects of this compound on breast cancer cell lines. The study reported that treatment with the compound led to a marked increase in apoptotic markers and a decrease in cell viability, suggesting its potential as a novel anticancer agent targeting CDK pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Pyrimidine-Based Compounds
*Molecular weight calculated based on formula.
Key Observations:
- Substituent Effects: Fluorine: The 3,4-difluorobenzamide group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs (e.g., 8b in ) . Methoxy Groups: The 4-methoxyphenyl moiety in the target compound could improve solubility relative to purely hydrophobic substituents (e.g., trifluoromethyl in 8b) .
Table 2: Impact of Substituents on Key Properties
Key Findings:
- NMR Shifts : Substituents in regions analogous to the target compound (e.g., methoxy or fluorine) cause distinct chemical shift patterns. For instance, fluorinated benzamides exhibit deshielding in aromatic regions, while methoxy groups induce shielding .
- Synthetic Yields : Electron-withdrawing groups (e.g., nitro in IX) correlate with higher yields (88%) compared to electron-donating groups (e.g., methoxy in Cieplik et al.), suggesting easier stabilization of intermediates .
Conformational and Crystallographic Insights
- Dihedral Angles : In Cieplik et al. (), dihedral angles between the pyrimidine ring and substituents (12.8°, 12.0°, 86.1°) indicate a twisted conformation, which may influence binding to biological targets. The target compound’s thioethyl linkage could reduce torsional strain compared to rigid analogs .
- Hydrogen Bonding : Weak C–H⋯O/F interactions in fluorinated compounds (e.g., target compound, Example 53) may enhance crystal packing stability, as seen in .
Q & A
Q. How to address contradictory results in biological activity across studies?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
- Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1 nM–100 µM) to rule out assay saturation .
- Batch variability checks : Re-synthesize the compound and confirm purity to exclude batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
